

Application of Ertugliflozin in Cardiovascular Research Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Ertugliflozin

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Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] While initially developed as a therapeutic agent for type 2 diabetes mellitus, a growing body of evidence from preclinical and clinical studies has highlighted its significant cardiovascular protective effects.[3][4][5] These benefits appear to extend beyond glycemic control, suggesting direct and indirect effects on the cardiovascular system.[5] This document provides detailed application notes and experimental protocols for the use of **ertugliflozin** in various cardiovascular research models, aimed at elucidating its mechanisms of action and evaluating its therapeutic potential.

Application Notes

Ertugliflozin has been investigated in a range of cardiovascular research models, from in vivo animal studies of cardiac hypertrophy and heart failure to clinical trials in patients with type 2 diabetes and established cardiovascular disease. The choice of model depends on the specific research question being addressed.

In Vivo Models:

- Cardiac Hypertrophy and Heart Failure (Transverse Aortic Constriction - TAC): The TAC model in mice induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure, mimicking the pathophysiology of hypertension-induced heart disease.[6] **Ertugliflozin** has been shown to attenuate cardiac fibrosis and hypertrophy in this model, suggesting its potential to prevent or reverse pathological cardiac remodeling.[6] The proposed mechanisms include modulation of cardiac substrate metabolism, with a shift towards fatty acid and ketone body utilization, and a reduction in cardiac insulin signaling.[6]
- Myocardial Ischemia/Reperfusion (I/R) Injury: This model, typically in rats, simulates the events of a myocardial infarction followed by revascularization. **Ertugliflozin** has demonstrated cardioprotective effects in this setting, reducing infarct size.[7] The mechanism is thought to involve an increase in parasympathetic activity, as evidenced by increased vagal nerve firing rates.[7]
- Diabetic Cardiomyopathy (High-Fat, High-Sucrose Diet): Rodent models fed a high-fat, high-sucrose diet develop features of diabetic cardiomyopathy, including diastolic dysfunction and impaired cardiac energetics.[8][9] **Ertugliflozin** has been shown to improve contractile function and energetics in this model, associated with a reduction in elevated intracellular sodium levels.[8][9]

Clinical Research Models:

- Patients with Type 2 Diabetes and Atherosclerotic Cardiovascular Disease (VERTIS CV Trial): This large-scale clinical trial provided crucial data on the cardiovascular safety and efficacy of **ertugliflozin** in a high-risk patient population.[10][11][12][13] While non-inferior to placebo for major adverse cardiovascular events, **ertugliflozin** significantly reduced the risk of hospitalization for heart failure.[10][11][12][13]
- Patients with Type 2 Diabetes and Heart Failure: Mechanistic studies in this patient population have explored the effects of **ertugliflozin** on fluid volume, neurohormonal activation, and cardiac function.[14] These studies suggest that **ertugliflozin** promotes a state of euvolemia, which may contribute to its heart failure benefits.[14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of **ertugliflozin** in various cardiovascular research models.

Table 1: Effects of **Ertugliflozin** in a Mouse Model of Cardiac Hypertrophy (TAC)

Parameter	Control (TAC)	Ertugliflozin (TAC)	Fold Change/Percent Change	p-value	Reference
Mortality	44%	18%	-59%	<0.05	[6]
Interstitial Cardiac Fibrosis	5.76 ± 0.78%	1.84 ± 0.58%	-68%	<0.01	[6]
GLUT4 Expression	-	-	0.38-fold change	0.0005	[6]
ULK1(Ser757) Phosphorylation	-	-	0.59-fold change	0.03	[6]

Table 2: Effects of **Ertugliflozin** in a Rat Model of Myocardial I/R Injury

Parameter	Control	Ertugliflozin (5 mg/kg/day)	Ertugliflozin (20 mg/kg/day)	p-value	Reference
Resting Heart Rate (bpm)	346 ± 5	329 ± 5	-	0.020	[7]
Vagal Neuron Firing Rate (Hz)	3.1 ± 0.8	8.6 ± 1.8	9.7 ± 1.7	0.038, 0.006	[7]

Table 3: Effects of **Ertugliflozin** in Clinical Trials (VERTIS CV)

Outcome	Placebo	Ertugliflozin	Hazard Ratio (95% CI)	p-value	Reference
Hospitalization for Heart Failure	3.6%	2.5%	0.70 (0.54–0.90)	0.006	[10]
HHF in patients with prior HF	-	-	0.63 (0.44–0.90)	-	[10]
HHF in patients with EF ≤45%	-	-	0.48 (0.30–0.76)	-	[10]
Total HHF Events	-	-	Rate Ratio: 0.70 (0.56–0.87)	-	[10]
CV Death or HHF	9.1%	8.1%	0.88 (0.75–1.03)	0.11	
Major Adverse Cardiovascular Events	11.9%	11.9%	0.97 (0.85–1.11)	<0.001 for non-inferiority	

Table 4: Mechanistic Insights from a Clinical Study in Patients with T2D and Heart Failure

Parameter	Placebo	Ertugliflozin	Mean Difference	p-value	Reference
24-h Urinary Sodium Excretion (mmol/day) at 1 week	-	-	47.5 ± 22.1	0.032	
24-h Urinary Volume at 1 week	-	-	Increased	0.009	
Extracellular Fluid (L) at 12 weeks	-	-	-1.9 ± 0.8	0.01	[14]
Estimated Plasma Volume (%) at 12 weeks	-	-	-11.9 ± 13.9	0.02	[14]
Supine Mean Arterial Pressure (mmHg) at 12 weeks	-	-	-6.6 ± 2.7	0.02	[14]

Experimental Protocols

In Vivo Models

1. Mouse Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

- Animal Model: 20-week-old C57Bl/6J mice.
- Surgical Procedure:
 - Anesthetize the mouse (e.g., with isoflurane).

- Make a small incision at the suprasternal notch.
- Dissect the soft tissue to expose the aortic arch.
- Pass a 6-0 silk suture under the aortic arch between the innominate and left common carotid arteries.
- Tie the suture around the aorta and a 27-gauge needle placed adjacent to the aorta.
- Quickly remove the needle to create a constriction of a defined diameter.
- Close the incision.
- Sham-operated animals undergo the same procedure without the ligation of the aorta.
- **Ertugliflozin Administration:**
 - Dose: 225 mg/kg in chow diet.
 - Duration: 10 weeks, starting from the day of surgery.
- **Assessment of Cardiovascular Phenotype:**
 - Echocardiography: To measure left ventricular dimensions and function.
 - Hemodynamic Measurements: Using a Millar catheter to assess pressure-volume loops.
 - Histology: Staining of heart sections (e.g., with Picrosirius Red) to quantify interstitial fibrosis.
 - Molecular Analysis: Western blotting and qPCR to analyze signaling pathways (e.g., AKT, AMPK, mTOR) and gene expression (e.g., GLUT4).

2. Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury

- **Animal Model:** Male Sprague-Dawley rats (150-175 g).
- **Surgical Procedure:**

- Anesthetize the rat (e.g., with isoflurane).
- Intubate and ventilate the animal.
- Perform a left thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery with a suture.
- Ischemia: Maintain the occlusion for 40 minutes.
- Reperfusion: Release the ligature to allow blood flow to resume for 2 hours.
- **Ertugliflozin Administration:**
 - Dose: 5 or 20 mg/kg per day in the diet.
 - Duration: 3-7 days prior to the I/R procedure.
- **Assessment of Cardioprotection:**
 - Infarct Size Measurement: Stain heart slices with triphenyltetrazolium chloride (TTC) to delineate the viable and infarcted tissue.
 - Electrophysiology: Record vagal preganglionic neuron activity to assess parasympathetic tone.

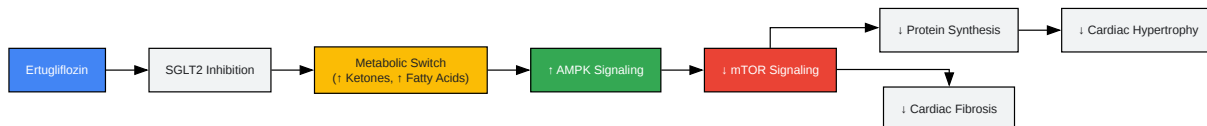
3. Mouse Model of Diabetic Cardiomyopathy

- **Animal Model:** Eight-week-old male C57BL/6J mice.
- **Diet-Induced Cardiomyopathy:**
 - Diet: High-fat, high-sucrose (HFHS) diet (e.g., 58% kcal from fat, 26% kcal from sucrose).
 - Duration: Six months.
- **Ertugliflozin Administration:**
 - Dose: 0.5 mg/g of diet.

- Duration: The last month of the six-month feeding period.
- Assessment of Cardiac Function and Metabolism:
 - Echocardiography: To assess diastolic function.
 - Isolated Perfused Heart Studies: To measure contractile function and energetics using ^{31}P NMR spectroscopy.
 - Metabolomics: To analyze cardiac metabolite profiles.
 - Biochemical Assays: To measure intracellular sodium concentration using ^{23}Na NMR spectroscopy.

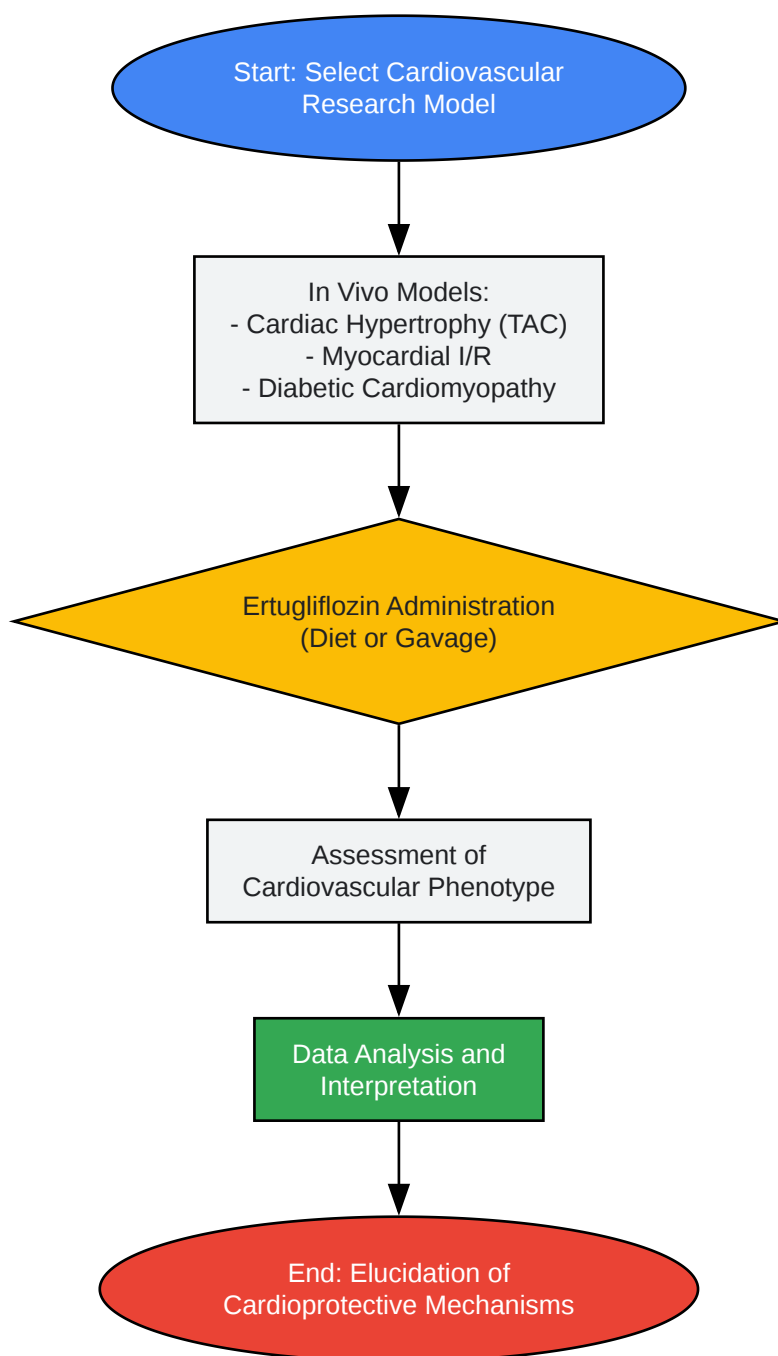
Visualizations

Signaling Pathways and Experimental Workflows



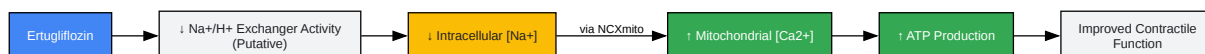
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Caption: **Ertugliflozin's** effect on cardiac fibrosis and hypertrophy.



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Caption: General experimental workflow for **ertugliflozin** studies.



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Caption: **Ertugliflozin's** proposed effect on ion homeostasis.

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